Endobenzyline bromide
Description
Structure
3D Structure of Parent
Properties
CAS No. |
52080-56-5 |
|---|---|
Molecular Formula |
C20H28BrNO3 |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
2-[2-(2-bicyclo[2.2.1]hept-5-enyl)-2-hydroxy-2-phenylacetyl]oxyethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C20H28NO3.BrH/c1-21(2,3)11-12-24-19(22)20(23,17-7-5-4-6-8-17)18-14-15-9-10-16(18)13-15;/h4-10,15-16,18,23H,11-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QNLXHSHSGBVAHM-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C(C1CC2CC1C=C2)(C3=CC=CC=C3)O.[Br-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Pioneering Synthetic Routes for Endobenzyline (B12815053) Bromide
A landmark achievement in the synthesis of the tropane (B1204802) skeleton was Sir Robert Robinson's biomimetic synthesis of tropinone (B130398) in 1917. researchgate.netnih.gov This elegant one-pot reaction involved the condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid under physiological pH conditions to construct the bicyclic tropane framework. researchgate.netnih.gov The resulting tropinone serves as a key intermediate. Reduction of the ketone in tropinone yields tropine (B42219) (3α-hydroxytropane), the alcohol component required for the subsequent esterification step. researchgate.net
The second major stage is the esterification of tropine with a derivative of diphenylacetic acid. Early methods for preparing the tertiary amine precursor of Endobenzyline bromide, known as tropacine (B1213052), involved the reaction of tropine with diphenylacetyl chloride. drugfuture.com A Swiss patent from 1939 describes this preparation. drugfuture.com Diphenylacetyl chloride itself was typically synthesized from diphenylacetic acid using a standard chlorinating agent such as thionyl chloride or phosphorus pentachloride. orgsyn.orglookchem.com
The final step to yield this compound is the quaternization of the tertiary nitrogen atom of the tropane ring. This is achieved by reacting the tropacine intermediate with an ethylating agent, typically ethyl bromide. This reaction converts the tertiary amine into a quaternary ammonium (B1175870) salt, introducing the bromide counter-ion and completing the synthesis. An alternative route involves the N-demethylation of tropine to nortropine, which can then be used as an intermediate to prepare N-alkylated analogues, such as N-ethylnortropine, prior to esterification. google.com
Table 1: Key Reactions in the Pioneering Synthesis of this compound
| Step | Reactants | Key Reagent/Conditions | Product |
| Tropinone Synthesis | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | Physiological pH, one-pot | Tropinone |
| Tropine Formation | Tropinone | Reduction (e.g., Na/EtOH) | Tropine |
| Acyl Chloride Formation | Diphenylacetic acid | Thionyl chloride (SOCl₂) | Diphenylacetyl chloride |
| Esterification | Tropine, Diphenylacetyl chloride | Base (e.g., Pyridine) | Tropacine |
| Quaternization | Tropacine | Ethyl bromide (CH₃CH₂Br) | This compound |
Modern Approaches in Bromide Synthesis Relevant to this compound Analogues
Modern synthetic chemistry offers a diverse toolkit for the synthesis of bromide-containing compounds and quaternary ammonium salts, which is highly relevant for generating analogues of this compound for further study. Bromination remains a crucial transformation in organic synthesis, and while molecular bromine is effective, its hazardous nature has spurred the development of alternative brominating agents. nih.gov
The synthesis of analogues can be approached by modifying each component of the this compound structure. For the quaternization step, a variety of alkyl and benzyl (B1604629) bromides can be employed to generate diverse N-substituents. The synthesis of these bromides can be achieved through various modern methods. For instance, isatin (B1672199) derivatives have been synthesized using benzyl bromide or 4-chlorobenzyl bromide in N-alkylation reactions. semanticscholar.org Efficient, three-component reactions using reagents like phenacyl bromide have been developed to create complex heterocyclic structures in a single step. jcchems.com
The synthesis of other pharmaceutically important quaternary tropane esters, such as ipratropium (B1672105) bromide and tiotropium (B1237716) bromide, provides insight into modern industrial-scale processes. jcchems.comnih.gov For example, a patented method for ipratropium bromide synthesis involves the acylation of isopropyl tropine mesylate, followed by hydrolysis and subsequent bromomethylation with methyl bromide. These processes are optimized for yield, purity, and environmental considerations, often avoiding hazardous reagents used in older methods.
Furthermore, the ester linkage can be replaced with other functional groups. For example, diphenylacetyl chloride has been used as a reagent to synthesize β-lactam antibiotics, demonstrating its utility in forming amide bonds with amine-containing cores. amazonaws.com This suggests a pathway to amide analogues of this compound, which could exhibit different chemical stability and pharmacological properties.
Strategies for Stereoselective Synthesis of Related Chemical Entities
The biological activity of tropane alkaloids is often highly dependent on their stereochemistry. This compound possesses several chiral centers, making stereoselective synthesis a critical aspect of its chemistry. The key stereochemical features are the orientation of the 3-hydroxyl group on the tropane ring and the configuration of the quaternary nitrogen atom.
The reduction of the tropinone precursor is a key stereochemical control point. Depending on the reducing agent and conditions, the reaction can be directed to favor the formation of either tropine (with an axial 3α-hydroxyl group) or its epimer, pseudotropine (with an equatorial 3β-hydroxyl group). The axial orientation of the ester group, as derived from tropine, is generally associated with the desired anticholinergic activity seen in compounds like atropine (B194438) and scopolamine. uobasrah.edu.iq
The quaternization of the tropane nitrogen also introduces stereochemical considerations. The incoming alkyl group (e.g., ethyl) can add to create two different N-enantiomers, where the new substituent occupies either an axial or equatorial position relative to the piperidine (B6355638) ring of the tropane system. inhn.org The stereoselectivity of this quaternization reaction can be influenced by the structure of the tropane ester and the reaction conditions, and the resulting stereoisomers can have distinct pharmacological profiles. nih.gov It has been noted that for many quaternary tropane derivatives, there is a strong preponderance for the species where the original N-methyl group is axial and the new, larger N-substituent is equatorial. inhn.org
While less commonly the focus, the diphenylacetic acid moiety also contains a prochiral center. For related natural products like hyoscyamine, the specific enantiomer of the esterifying acid (tropic acid) is crucial for high antimuscarinic activity. uobasrah.edu.iq Although diphenylacetic acid itself is not chiral, the principles underscore the importance of stereocontrol in all parts of the molecule for optimizing biological interactions.
Table 2: Stereochemical Considerations in Tropane Synthesis
| Molecular Feature | Possible Stereoisomers | Synthetic Control Point | Significance |
| C-3 Substituent | 3α (axial) vs. 3β (equatorial) | Reduction of tropinone | The 3α-orientation is typically crucial for potent anticholinergic activity. |
| Quaternary Nitrogen | N-enantiomers (axial/equatorial N-substituents) | Quaternization of the tertiary amine | Different N-enantiomers can exhibit varied pharmacological potency and selectivity. nih.govinhn.org |
| Esterifying Acid | (R)- vs. (S)-enantiomers (if chiral) | Choice of chiral acid precursor | The specific enantiomer of the acid can be critical for receptor binding and activity. uobasrah.edu.iq |
Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are essential for optimizing the pharmacological profile of a lead compound like this compound. These studies involve the systematic synthesis and evaluation of analogues to determine how specific structural modifications affect biological activity. For tropane-based quaternary esters, SAR studies have focused on three main areas: the quaternizing group, the ester linkage, and the tropane skeleton itself. nih.govchemfaces.com
Quaternizing Group Modification: The nature of the N-substituent is a critical determinant of activity. Replacing the N-ethyl group of this compound with other alkyl or substituted benzyl groups can significantly alter potency and selectivity. nih.gov Quaternization generally increases curariform (neuromuscular blocking) activity but may decrease affinity for postganglionic muscarinic receptors. uobasrah.edu.iq Synthetically, this involves reacting the tertiary amine precursor (tropacine) with a variety of alkyl or benzyl halides (e.g., bromides).
Ester Moiety Modification: The diphenylacetyl group provides a large, lipophilic domain. SAR studies would involve modifying this part of the molecule. For example, one or both phenyl rings could be substituted with various functional groups (e.g., halogens, alkoxy groups) to probe electronic and steric effects. Alternatively, the entire diphenylacetic acid could be replaced with other carboxylic acids to assess the importance of this specific ester. The synthesis would involve preparing the corresponding acyl chlorides from substituted carboxylic acids and esterifying them with tropine.
Tropane Skeleton and Linker Modification: Changes to the tropane ring itself or the ester linkage can also yield valuable SAR data. For instance, using pseudotropine instead of tropine would change the stereochemistry of the ester linkage from axial to equatorial. The ester functional group could be replaced by an ether or amide linkage to assess the role of the carbonyl group in receptor binding. A review of dicarboxylic acid esters of tropine found that the nature of the diester linker was a key factor in the activity of bisquaternary neuromuscular blocking agents. nih.gov
Table 3: Strategies for SAR Studies of this compound
| Molecular Region | Synthetic Strategy | Potential Analogue Examples | Desired Information |
| Quaternary Nitrogen | React tropacine with various alkyl/benzyl halides | N-propyl, N-benzyl, N-(4-fluorobenzyl) derivatives | Role of N-substituent size and electronics on potency and selectivity. |
| Aromatic Rings | Synthesize and esterify substituted diphenylacetic acids | (4-chlorophenyl)phenylacetyl, di(4-methoxyphenyl)acetyl esters | Importance of lipophilicity and electronic properties of the aryl groups. |
| Ester Linkage | Synthesize ether or amide analogues | Diphenylmethyl tropanyl ether, N-tropanyl diphenylacetamide | Role of the ester carbonyl in receptor binding and compound stability. |
| Tropane Stereochemistry | Use pseudotropine as the alcohol starting material | This compound analogue from pseudotropine | Impact of the spatial orientation of the ester moiety on activity. |
Pharmacological Mechanisms and Receptor Interactions
Endobenzyline (B12815053) Bromide as a Cholinergic Receptor Antagonist
Endobenzyline bromide is classified as an anticholinergic drug. oup.com Such agents function by blocking the action of the neurotransmitter acetylcholine (B1216132) at its receptors, which can be of the muscarinic or nicotinic type. wikipedia.orgmdpi.com This blockade prevents the normal physiological responses elicited by acetylcholine. mhmedical.com
Exploration of Receptor Subtype Selectivity and Affinity
Detailed studies exploring the receptor subtype selectivity and affinity of this compound for the five muscarinic receptor subtypes (M1-M5) are not present in the available literature. The development of subtype-selective muscarinic antagonists is a key area of pharmacological research, as the various subtypes have different tissue distributions and physiological roles. guidetopharmacology.orgfrontiersin.org For instance, the M1 receptor is significant in the central nervous system, M2 in the heart, and M3 in smooth muscle and glands. mdpi.comnih.gov The affinity and selectivity of an antagonist for these subtypes determine its therapeutic effects and side-effect profile. nih.gov Without specific binding assay data (such as K_i_ or IC_50_ values), it is impossible to characterize the selectivity profile of this compound.
Cellular and Subcellular Effects of Cholinergic Blockade
Specific research detailing the cellular and subcellular effects of cholinergic blockade induced by this compound is not available. Generally, the blockade of muscarinic receptors by antagonists interferes with numerous cellular signaling pathways. For example, antagonism of M1, M3, and M5 receptors, which couple to G_q/11_ proteins, inhibits the hydrolysis of phosphoinositides. mdpi.comguidetopharmacology.org Conversely, blocking M2 and M4 receptors, which couple to G_i/o_ proteins, leads to an increase in adenylyl cyclase activity. mdpi.comguidetopharmacology.org These actions result in a range of cellular responses, including changes in ion channel activity and intracellular calcium levels. mdpi.com
Comparative Pharmacodynamics with Other Anticholinergic Agents
A direct comparative pharmacodynamic analysis of this compound with other anticholinergic agents like atropine (B194438), ipratropium (B1672105) bromide, or tiotropium (B1237716) bromide is not found in the reviewed literature. Such comparisons are crucial for understanding the relative potency, selectivity, and duration of action of a drug. nps.org.aunih.govwikipedia.org For example, atropine is a non-selective muscarinic antagonist, while newer agents like tiotropium bromide exhibit a degree of kinetic selectivity for M3 receptors over M2 receptors, which is clinically significant. nih.govwikipedia.org The single available reference suggesting this compound has "essentially the same physiological properties and clinical effects as the other dextrans" is too general to provide a meaningful pharmacodynamic comparison. oup.com
Preclinical Research Models and Discoveries
In Vitro Systems for Endobenzyline (B12815053) Bromide Assessment
In vitro assays are fundamental in the early stages of drug discovery, providing a controlled environment to study the interaction of a compound with its biological targets at the molecular and cellular levels.
Receptor binding assays are employed to determine the affinity of a drug for its receptor. For an anticholinergic agent like endobenzyline bromide, these assays focus on its ability to bind to the various subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5). guidetopharmacology.org Radioligand binding assays are a common technique where a radiolabeled ligand with known affinity for the receptor is used. guidetopharmacology.org The test compound, in this case, this compound, is introduced to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This can be used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity of the compound for the receptor. selleckchem.com A lower Ki value indicates a higher binding affinity.
Functional assays, on the other hand, measure the biological response resulting from the drug-receptor interaction. As an antagonist, this compound would be expected to inhibit the functional response induced by a muscarinic agonist (e.g., acetylcholine or carbachol). The potency of the antagonist is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Atropine (B194438) | 1.62 | 27.5 | 2.63 | - | - |
| Aclidinium Bromide | 0.1 | 0.14 | 0.14 | 0.21 | 0.16 |
| Ipratropium (B1672105) Bromide | 2.9 | 2.0 | 1.7 | - | - |
| Imidafenacin | - | 4.13 (IC50) | 0.3 (IC50) | - | - |
| Darifenacin | - | - | 8.9 (pKi) | - | - |
This table presents illustrative data for other muscarinic antagonists and is not representative of this compound. selleckchem.com
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades. nih.gov The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). nih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.comyoutube.com IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). youtube.comyoutube.com The M2 and M4 receptor subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govnih.gov
Studies on cellular pathway modulation for an anticholinergic compound like this compound would investigate its ability to block these pathways when stimulated by a muscarinic agonist. This can be assessed by measuring changes in the levels of second messengers such as intracellular calcium, IP3, or cAMP. youtube.comnih.gov For instance, a study might measure the inhibition of acetylcholine-induced calcium release or cAMP reduction in cells expressing specific muscarinic receptor subtypes.
Currently, there are no specific studies in the reviewed literature detailing the modulation of these cellular pathways by this compound.
The biological activity of this compound can be further investigated in defined cellular models to understand its effects on cell health and function. Cytotoxicity assays are a primary step to determine the concentration range at which the compound might be toxic to cells. scielo.br Common methods include the MTT assay, which measures mitochondrial metabolic activity, and the neutral red uptake assay. scielo.brjournalagent.com A mention of this compound in the context of an in vitro cytotoxicity assay using primary monolayers from fetal rat brains has been noted, although specific results were not detailed.
Beyond general cytotoxicity, specific cellular models can be used to explore the therapeutic potential of an anticholinergic. For example, in models of diseases characterized by excessive cholinergic activity, such as certain respiratory or gastrointestinal disorders, the ability of this compound to counteract pathological cellular responses could be evaluated. nih.gov
In Vivo Preclinical Pharmacological Studies
In vivo studies in animal models are essential to understand the physiological effects of a drug in a whole organism. These studies provide insights into the compound's efficacy, pharmacokinetics, and potential side effects.
Given the role of muscarinic receptors in regulating gastrointestinal motility, anticholinergic drugs are often evaluated for their effects on this system. nih.gov Animal models, such as rats, mice, and rabbits, are commonly used for these studies. slideshare.netnih.govresearchgate.net One common method involves measuring the transit of a non-absorbable marker, such as charcoal or barium sulfate, through the gastrointestinal tract. guidetopharmacology.orgnih.gov An anticholinergic agent would be expected to decrease gastrointestinal motility, resulting in a slower transit of the marker.
For example, a study in rats might involve the oral administration of a charcoal meal after treatment with this compound. slideshare.net After a set period, the animals are euthanized, and the distance traveled by the charcoal front in the small intestine is measured and compared to a control group. Another approach is the use of isolated intestinal preparations, such as the guinea pig ileum or rabbit jejunum, where the effect of the drug on muscle contractions can be directly measured in an organ bath. slideshare.net
While these are standard models for assessing gastrointestinal modulation by anticholinergics, specific studies employing this compound in these models were not identified in the reviewed literature.
The systemic anticholinergic effects of a compound like this compound can be assessed in vivo through various established methodologies. Two common assessments are the antisialogogue and mydriatic effects.
The antisialogogue effect , or the reduction of saliva production, is a characteristic action of anticholinergic drugs. medsafe.govt.nz This can be evaluated in animal models such as rats or mice by inducing salivation with a cholinergic agonist like pilocarpine. The ability of a pre-administered dose of this compound to inhibit this induced salivation would be a measure of its antisialogogue potency. tmda.go.tznih.gov
The mydriatic effect , or pupil dilation, is another hallmark of anticholinergic activity. tmda.go.tz This is often studied in rabbits due to their large, easily observable pupils. bibliomed.orgnih.gov The test compound is administered, either topically to the eye or systemically, and the change in pupil diameter is measured over time. bibliomed.orgnih.gov
No specific data from in vivo studies assessing the antisialogogue or mydriatic effects of this compound are currently available in the public domain.
Methodological Aspects of Preclinical Toxicological Investigations
The preclinical toxicological assessment of this compound, also known as 3-Quinuclidinyl benzilate (BZ), has evolved significantly from early observations to the structured regulatory paradigms of today. nih.govwikipedia.org The primary goals of these investigations are to characterize the toxic effects of the compound on target organs, understand the dose-dependency of these effects, and determine their potential reversibility. noblelifesci.com This information is crucial for establishing a safe initial dose for human trials and for identifying key safety parameters to monitor. noblelifesci.com
Early Toxicopathologic Investigations (e.g., Back et al., 1961)
Early animal studies with BZ revealed its potent anticholinergic effects, which were qualitatively similar across species like monkeys, dogs, and rabbits. nih.gov The most consistently observed effects were mydriasis (dilation of the pupils) and cycloplegia (paralysis of the ciliary muscle of the eye). nih.gov Other observed effects at varying doses included ataxia, lethargy, sedation, erratic behavior, weakness, and hyperactivity. nih.gov These effects were generally most pronounced 4 to 8 hours after exposure and tended to resolve within 24 to 48 hours, with the exception of cycloplegia. nih.gov
Lethality studies in mice helped to quantify the acute toxicity of BZ and its hydrolysis products, benzylic acid and 3-quinuclidinol. These studies established the significantly higher toxicity of the parent compound. nih.gov
Comparative Acute Toxicity of BZ and its Hydrolysis Products in Mice
| Compound | LD50 (mg/kg) |
|---|---|
| 3-Quinuclidinyl benzilate (BZ) | 18-25 |
| Benzylic acid | >400 |
| 3-Quinuclidinol | 179 |
Data sourced from McNamara, 1963a, as cited in "Guidelines for 3-Quinuclidinyl Benzilate". nih.gov
These early investigations were foundational in characterizing the potent central and peripheral effects of glycolate (B3277807) anticholinergics like this compound.
Current Preclinical Safety Assessment Paradigms
Contemporary preclinical safety assessment has moved towards a more integrated and regulated approach, guided by international guidelines such as those from the International Council for Harmonisation (ICH). selvita.comeuropa.eu The framework for a new chemical entity, including an anticholinergic compound like this compound, involves a tiered system of in vitro and in vivo studies designed to predict human toxicity. criver.com
Modern paradigms emphasize the "3Rs" principle (Replacement, Reduction, and Refinement) in animal testing and encourage the use of New Approach Methodologies (NAMs). medwinpublishers.commdpi.com These include a variety of in vitro models.
In Vitro Models:
Cell-based Assays: Human-derived cell lines, such as neuronal and astrocytic co-cultures, are used to assess the anticholinergic activity and potential neurotoxicity of compounds. plos.orgresearchgate.netnih.gov These models allow for the measurement of effects on muscarinic acetylcholine receptors (mAChRs) and subsequent intracellular signaling pathways, such as calcium mobilization. plos.org
Organ-on-a-Chip Systems: Microphysiological systems that mimic the structure and function of human organs (e.g., liver-on-a-chip, gut-on-a-chip) are increasingly used to study absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) in a more human-relevant context. mdpi.combiomimx.com
Computational Modeling: In silico methods, such as physiologically based pharmacokinetic (PBPK) modeling, are employed to simulate the ADME properties of a drug and predict its distribution and concentration in various tissues, helping to guide dose selection for in vivo studies. medwinpublishers.com
In Vivo Studies: Preclinical in vivo toxicology programs are designed to be aligned with the proposed clinical trial design. noblelifesci.com A typical program for a small molecule drug involves studies of varying duration in at least two mammalian species (one rodent and one non-rodent). selvita.com
Illustrative Preclinical In Vivo Toxicology Study Plan
| Study Type | Objective | Typical Species | Key Assessments |
|---|---|---|---|
| Single Dose Toxicity / Maximum Tolerated Dose (MTD) | Determine acute toxicity and identify the highest dose that does not cause unacceptable side effects. selvita.com | Rat, Mouse | Clinical signs, mortality, body weight changes, gross pathology. |
| Repeated Dose Toxicity (Sub-acute to Chronic) | Identify target organs of toxicity, characterize dose-response relationships, and assess potential for cumulative effects and reversibility. selvita.com | Rat, Dog or Non-human primate | Clinical observations, body weight, food/water consumption, ophthalmology, ECG, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, histopathology. |
| Safety Pharmacology | Investigate potential effects on vital functions (cardiovascular, respiratory, central nervous system). criver.com | Rat, Dog | Cardiovascular monitoring (ECG, blood pressure), respiratory function tests, neurobehavioral assessments. |
| Genetic Toxicology | Assess the potential to induce mutations or chromosomal damage. noblelifesci.com | In vitro (e.g., Ames test) and in vivo (e.g., micronucleus test in rodents). | Bacterial reverse mutation, chromosomal aberrations, DNA damage. |
The selection of animal species for biologics is based on pharmacological relevance, whereas for small molecules like this compound, metabolism is a primary consideration for species selection. noblelifesci.com The data from these comprehensive preclinical programs are essential for filing an Investigational New Drug (IND) application and gaining approval to initiate human clinical trials. noblelifesci.com
Advanced Analytical and Computational Methodologies
Structural Elucidation Techniques for Endobenzyline (B12815053) Bromide and its Metabolites
The definitive identification of Endobenzyline bromide and its biotransformation products (metabolites) is fundamental to understanding its disposition and metabolic fate. This process, known as structural elucidation, employs a combination of powerful analytical techniques to determine the precise chemical structure of these molecules. criver.com
Metabolite profiling begins with the separation and detection of metabolites from complex biological matrices. High-resolution liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the primary tools for this purpose. criver.com These methods offer the high sensitivity and precision needed to detect low-concentration analytes and distinguish them from abundant endogenous compounds. criver.com For quaternary ammonium (B1175870) compounds, which are often highly polar, specialized chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary to achieve efficient retention and separation. nih.gov
Once potential metabolites are detected, the elucidation process involves piecing together various spectral and chromatographic data. criver.com Key data points include:
Retention Time: The time it takes for a compound to pass through the chromatography column, which is characteristic of the molecule under specific conditions. criver.com
Accurate Mass Measurement: High-resolution mass spectrometers provide a very precise mass of the parent ion, which allows for the determination of its elemental formula. criver.com
Isotopic Pattern: The relative abundance of ions with different isotopes helps to confirm the elemental composition, particularly the presence of elements like chlorine or bromine with distinct isotopic signatures. criver.com
Product Ion Fragmentation (MS/MS): The parent ion is fragmented, and the resulting product ions are analyzed. These fragmentation patterns provide structural clues, acting like a molecular fingerprint that helps identify specific substructures and the locations of metabolic modifications. criver.comnih.gov
In cases where ambiguity remains, particularly concerning stereochemistry, the definitive structure can be confirmed through the chemical synthesis of all possible stereoisomers. rsc.org The synthesized reference standards are then compared to the metabolite using various analytical techniques to find an exact match. criver.comrsc.org
Table 1: Key Techniques for Structural Elucidation
| Technique | Principle & Application | Relevance to this compound |
| LC-MS/MS | Separates compounds based on physicochemical properties and identifies them by their mass-to-charge ratio and fragmentation patterns. criver.com | Primary tool for detecting and identifying metabolites in biological samples due to its high sensitivity and selectivity for complex matrices. criver.comnih.gov |
| High-Resolution MS | Provides highly accurate mass measurements, enabling the determination of a molecule's elemental formula. criver.com | Crucial for distinguishing between metabolites with very similar masses and confirming elemental composition. |
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei to provide detailed information about the carbon-hydrogen framework and connectivity of a molecule. | Used as a confirmatory technique, especially for isolated metabolites, to provide unambiguous structural determination. |
| Chemical Synthesis | Involves the laboratory creation of a compound. rsc.org | Used to create authentic reference standards of predicted metabolites to confirm their structure by direct comparison. rsc.org |
Computational Approaches for Ligand-Target Prediction
Computational methods are increasingly used in the early stages of drug discovery to predict how a molecule like this compound might interact with biological targets, saving significant time and resources. frontiersin.orgnih.gov These in silico approaches help to narrow down experimental testing to the most promising candidates. frontiersin.org
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., this compound) when it binds to a receptor, such as a muscarinic acetylcholine (B1216132) receptor. nih.govnih.gov The process involves generating numerous possible binding poses and using a scoring function to rank them, with a more negative score typically indicating a stronger binding affinity. biorxiv.org This provides a static snapshot of the interaction, highlighting key contacts like hydrogen bonds or hydrophobic interactions that stabilize the complex. nih.gov
To move beyond this static view, molecular dynamics (MD) simulations are employed. mdpi.com MD simulations compute the movements of atoms over time by integrating Newton's equations of motion, effectively simulating the dynamic behavior of the ligand-receptor complex in a physiological environment. biorxiv.orgmdpi.com These simulations, which can run for microseconds, assess the stability of the binding pose predicted by docking. mdpi.comup.ac.za A stable binding conformation over the course of the simulation lends confidence to the predicted interaction model. mdpi.com
Table 2: Workflow for Molecular Docking and Dynamics Simulation
| Step | Description | Purpose |
| 1. Preparation | The 3D structures of the ligand (this compound) and the target receptor are obtained and prepared. This includes adding hydrogen atoms and assigning charges. mdpi.com | To ensure the input structures are chemically correct and ready for simulation. |
| 2. Docking | A program like AutoDock Vina is used to fit the ligand into the receptor's binding site, generating multiple binding poses. mdpi.com | To predict the most likely binding orientation and strength of the interaction. |
| 3. Scoring | Each generated pose is assigned a score (e.g., binding affinity in kcal/mol) to rank its favorability. biorxiv.org | To identify the best-predicted binding pose for further analysis. |
| 4. MD Simulation Setup | The top-ranked ligand-receptor complex is placed in a simulated box of water molecules and ions to mimic a physiological environment. biorxiv.org | To prepare the system for dynamic simulation. |
| 5. Equilibration | The system undergoes energy minimization and equilibration runs where temperature and pressure are stabilized. mdpi.com | To ensure the simulation starts from a stable, low-energy state. |
| 6. Production MD | The main simulation is run for an extended period (nanoseconds to microseconds) to observe the dynamic behavior of the complex. biorxiv.orgmdpi.com | To assess the stability of the binding pose and analyze the interactions over time. |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. acs.organalis.com.my The goal is to develop a predictive model that can estimate the activity of new, untested compounds based solely on their structural features. researchgate.net
In a QSAR study for anticholinergics like this compound, a dataset of related compounds with known activities (e.g., binding affinity for a muscarinic receptor) is compiled. acs.org For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties.
Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build an equation that correlates the descriptors with the observed biological activity. analis.com.my The predictive power of the resulting QSAR model is rigorously evaluated using internal and external validation methods to ensure its robustness. analis.com.my A well-validated QSAR model can be a valuable tool for designing new analogues with potentially improved activity. acs.orgresearchgate.net Some studies have shown that QSAR models for anticholinergics can achieve a high correlation between predicted and actual activity. researchgate.net
Advanced Bioanalytical Method Development for Preclinical Studies
Preclinical studies require robust and sensitive bioanalytical methods to quantify the concentration of a drug and its metabolites in biological fluids and tissues. For quaternary ammonium compounds like this compound, which are often polar and can be challenging to analyze, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. cvuas.dersc.org
Developing a bioanalytical method involves several key steps. First, an efficient sample preparation technique is needed to extract the analyte from the complex biological matrix (e.g., serum, urine, or soil) and minimize interference. unifr.chplos.org This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). unifr.chplos.org
Next, chromatographic conditions must be optimized to achieve good separation and peak shape. Due to the high polarity of many quaternary ammonium compounds, standard reversed-phase chromatography may not provide adequate retention. nih.gov Therefore, alternative approaches like HILIC or mixed-mode chromatography, which combine different separation mechanisms, are often employed. nih.gov
Finally, the mass spectrometer conditions are optimized for high sensitivity and selectivity. nih.gov The analysis is typically performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte are monitored, greatly reducing background noise and improving the limits of detection. cvuas.de The developed method must be validated for sensitivity, accuracy, precision, and matrix effects to ensure reliable results. nih.gov
Table 3: Example Parameters for an LC-MS/MS Bioanalytical Method
| Parameter | Example Specification | Purpose |
| Sample Preparation | Solid Phase Extraction (SPE) | To clean up the sample and concentrate the analyte. |
| Chromatography Column | Mixed-mode (e.g., reversed-phase/cation-exchange) nih.gov | To achieve sufficient retention and separation of polar analytes. nih.gov |
| Mobile Phase | Gradient of ammonium formate (B1220265) buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile). cvuas.de | To elute the compounds from the column in a controlled manner. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov | To efficiently ionize the permanently charged quaternary ammonium group. |
| Detection Mode | Multiple Reaction Monitoring (MRM) plos.org | To provide high selectivity and sensitivity by monitoring specific ion transitions. |
| Limit of Quantification (LOQ) | Low ng/mL or µg/kg range. nih.govplos.org | To ensure the method is sensitive enough for preclinical sample analysis. |
Integrative Data Analysis in this compound Research
One approach involves creating computational models that integrate diverse datasets. For example, a QSAR model for anticholinergic activity can be enhanced by incorporating pharmacokinetic parameters, leading to a model with better correlation to clinical outcomes. researchgate.net Similarly, data from in vitro pharmacological screening can be combined with computational predictions to build and refine models that predict a drug's potential for off-target effects or adverse events. researchgate.net
Another aspect of integrative analysis is the use of anticholinergic burden scales. These tools combine information about the use of multiple anticholinergic drugs to calculate a cumulative score, which has been used in studies to predict the risk of adverse outcomes like cognitive impairment or falls. researchgate.netnih.gov This type of analysis integrates prescription data with clinical outcomes, providing insights that would not be apparent from studying a single drug in isolation. researchgate.net
Ultimately, the goal of integrative data analysis is to translate diverse biological and chemical data into functional knowledge that can guide further research and clinical application. nih.govnih.gov By combining evidence from in silico, in vitro, and clinical data sources, researchers can build more comprehensive and predictive models of a drug's behavior. researchgate.netahdbonline.com
Future Research Directions and Translational Perspectives Preclinical Focus
Identification of Novel Molecular Targets for Cholinergic Modulation
While endobenzyline (B12815053) bromide is broadly classified as a cholinergic antagonist, its precise affinity and selectivity for the various subtypes of muscarinic and nicotinic acetylcholine (B1216132) receptors are not well-documented in recent literature. A foundational area for future research is the comprehensive characterization of its receptor binding profile.
Muscarinic Receptor Subtypes (M1-M5): The five muscarinic receptor subtypes (M1-M5) exhibit distinct tissue distribution and physiological roles. Elucidating the binding affinity of endobenzyline bromide for each subtype is crucial for predicting its therapeutic effects and potential side effects. For instance, high affinity for M3 receptors might suggest utility in respiratory or urological conditions, while activity at M1 receptors could have implications for cognitive processes.
Nicotinic Acetylcholine Receptors (nAChRs): The interaction of this compound with the diverse family of nicotinic acetylcholine receptors is another critical area of inquiry. While generally considered a muscarinic antagonist, potential cross-reactivity with nAChRs could unveil novel therapeutic avenues or explain unforeseen side effects.
A detailed preclinical investigation into these molecular targets would provide a roadmap for its potential therapeutic applications and guide further translational studies.
Development of Advanced Delivery Systems for Quaternary Ammonium (B1175870) Compounds
The permanent positive charge of quaternary ammonium compounds like this compound presents both advantages and challenges for drug delivery. This charge generally limits their ability to cross the blood-brain barrier, which can be beneficial in avoiding central nervous system side effects. However, it can also impact oral bioavailability and tissue penetration. Advanced delivery systems offer a promising approach to optimize the therapeutic index of these compounds.
Future research in this area could focus on:
Inhaled Formulations: For respiratory applications, developing sophisticated dry powder or nebulized formulations could enhance local drug concentrations in the lungs while minimizing systemic exposure.
Topical and Transdermal Systems: For localized conditions, novel gel, patch, or cream formulations could provide targeted delivery to the skin or mucous membranes.
Nanoparticle-based Carriers: Encapsulation of this compound in liposomes or polymeric nanoparticles could potentially modify its pharmacokinetic profile, enabling more controlled and targeted release.
The development of such advanced delivery systems will be instrumental in harnessing the full therapeutic potential of this compound while mitigating off-target effects.
Preclinical Assessment of this compound in Polypharmacology Strategies
The concept of polypharmacology, where a single drug interacts with multiple targets, is a growing area of interest in drug development. For a cholinergic antagonist like this compound, this could involve its use in combination with other therapeutic agents to achieve synergistic effects or to counteract side effects.
A key preclinical consideration is the concept of "anticholinergic burden," which refers to the cumulative effect of taking one or more medications with anticholinergic properties. High anticholinergic burden is associated with cognitive impairment and other adverse outcomes, particularly in older adults.
Future preclinical studies should therefore assess:
Synergistic Interactions: Investigating the combination of this compound with other drugs in relevant disease models. For example, in preclinical models of overactive bladder, its combination with a β3-adrenergic agonist could be explored.
These studies will be vital in defining the optimal place of this compound in complex therapeutic regimens and ensuring its safe use in a polypharmacy context.
Emerging Methodologies for Evaluating Cholinergic Antagonists
The evaluation of cholinergic antagonists has been advanced by the development of novel in vitro and in silico methodologies. These approaches can provide a more nuanced understanding of a compound's pharmacological profile early in the drug discovery process.
In Vitro Assays:
High-throughput screening (HTS): Utilizing HTS with cell lines expressing specific muscarinic or nicotinic receptor subtypes can rapidly determine the binding affinity and functional activity of this compound.
Receptor-binding kinetics: Studying the association and dissociation rates of this compound from its target receptors can provide insights into its duration of action.
In Silico Modeling:
Molecular docking: Computational models can predict the binding pose of this compound within the active site of different cholinergic receptor subtypes, helping to rationalize its selectivity profile.
Quantitative Structure-Activity Relationship (QSAR) studies: These models can identify the key chemical features of this compound that contribute to its antagonist activity, guiding the design of new analogs with improved properties.
The application of these emerging methodologies will accelerate the preclinical characterization of this compound and facilitate a more rational approach to its therapeutic development.
Addressing Unmet Research Questions in this compound Pharmacology
Despite its long-standing classification as a cholinergic antagonist, significant gaps remain in our understanding of the specific pharmacology of this compound. Key unmet research questions that warrant future investigation include:
What is the complete receptor binding profile of this compound across all muscarinic and nicotinic receptor subtypes?
What are the detailed pharmacokinetic and pharmacodynamic properties of this compound in various preclinical models?
Are there any "off-target" effects of this compound that could be therapeutically exploited or that represent potential safety concerns?
In which specific disease models does this compound demonstrate the most promising efficacy and safety profile?
Addressing these fundamental questions through rigorous preclinical research is essential to fully elucidate the therapeutic potential of this compound and to guide its potential translation into clinical practice.
Q & A
Q. What methodologies are recommended for investigating this compound’s long-term stability under ambient and accelerated storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
